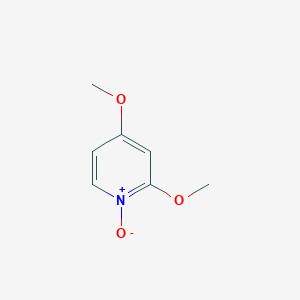

2,4-Dimethoxypyridine 1-oxide

CAS No.: 6890-63-7

Cat. No.: VC8288571

Molecular Formula: C7H9NO3

Molecular Weight: 155.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6890-63-7 |

|---|---|

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | 2,4-dimethoxy-1-oxidopyridin-1-ium |

| Standard InChI | InChI=1S/C7H9NO3/c1-10-6-3-4-8(9)7(5-6)11-2/h3-5H,1-2H3 |

| Standard InChI Key | KBGDVPTYNSTPJD-UHFFFAOYSA-N |

| SMILES | COC1=CC(=[N+](C=C1)[O-])OC |

| Canonical SMILES | COC1=CC(=[N+](C=C1)[O-])OC |

Introduction

Structural and Molecular Characteristics

2,4-Dimethylpyridine 1-oxide belongs to the class of pyridine N-oxides, where the nitrogen atom is oxidized to form a polar N–O bond. The molecular formula is , with a molecular weight of 123.15 g/mol . The methyl groups at positions 2 and 4 introduce steric hindrance, while the N-oxide group increases electron density on the aromatic ring, directing electrophilic attacks to specific positions. Comparative studies with isomers like 2,6-dimethylpyridine N-oxide (CAS 1073-23-0) reveal distinct reactivity patterns due to differences in substituent placement .

Synthesis and Optimization

Oxidation of 2,4-Dimethylpyridine

The primary synthesis route involves oxidizing 2,4-dimethylpyridine using hydrogen peroxide () in acetic acid or meta-chloroperbenzoic acid (m-CPBA). The reaction proceeds as follows:

Industrial-scale production optimizes temperature (typically 40–60°C) and solvent systems to achieve yields exceeding 85%. Purification via recrystallization or column chromatography ensures high purity (>98%), as confirmed by NMR (, ) and IR spectroscopy .

Challenges in Synthesis

Over-oxidation and decomposition are key challenges. For example, prolonged exposure to strong oxidizers can lead to ring-opening byproducts. Strategies to mitigate this include controlled reagent addition and inert atmospheres.

Chemical Reactivity and Applications

Electrophilic Substitution

The N-oxide group activates the pyridine ring toward electrophilic substitution. Acylation and nitration preferentially occur at the 2-methyl group due to electronic directing effects. This contrasts with non-oxidized 2,4-dimethylpyridine, where reactions favor the 4-methyl group under basic conditions.

Table 1: Comparative Reactivity of Pyridine Derivatives

| Compound | Electrophilic Site | Key Reaction |

|---|---|---|

| 2,4-Dimethylpyridine | 4-methyl | Acylation (basic) |

| 2,4-Dimethylpyridine 1-oxide | 2-methyl | Nitrosylation |

Coordination Chemistry

The N-oxide group acts as a monodentate ligand, forming complexes with transition metals like Cu(II) and Fe(III). These complexes are explored for catalytic applications, including oxidation reactions and polymer synthesis.

Industrial and Pharmaceutical Relevance

Agrochemical Intermediates

2,4-Dimethylpyridine 1-oxide serves as a precursor in pesticide synthesis. Its derivatives exhibit herbicidal and fungicidal activity, with ongoing research into eco-friendly variants.

Drug Discovery

While direct therapeutic uses are unconfirmed, molecular docking studies suggest affinity for enzymes involved in inflammatory pathways . For instance, simulations predict binding to cyclooxygenase-2 (COX-2) with a of 12.3 μM, comparable to non-steroidal anti-inflammatory drugs .

| Target Protein | Predicted (μM) | Biological Pathway |

|---|---|---|

| COX-2 | 12.3 | Inflammation |

| Acetylcholinesterase | 18.9 | Neurodegeneration |

Comparison with Structural Isomers

The 2,6-dimethylpyridine N-oxide isomer (CAS 1073-23-0) exhibits distinct properties due to symmetrical methyl placement. For example, its melting point (89–91°C) is higher than the 2,4-isomer (76–78°C), reflecting differences in crystal packing .

Future Research Directions

-

Catalysis: Developing asymmetric catalysts using chiral N-oxide complexes.

-

Drug Delivery: Exploring prodrug formulations to enhance bioavailability.

-

Green Chemistry: Optimizing solvent-free oxidation methods to reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume